

ML67: A Technical Guide to a Selective K2P Channel Activator

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Compound of Interest

Compound Name: ML67

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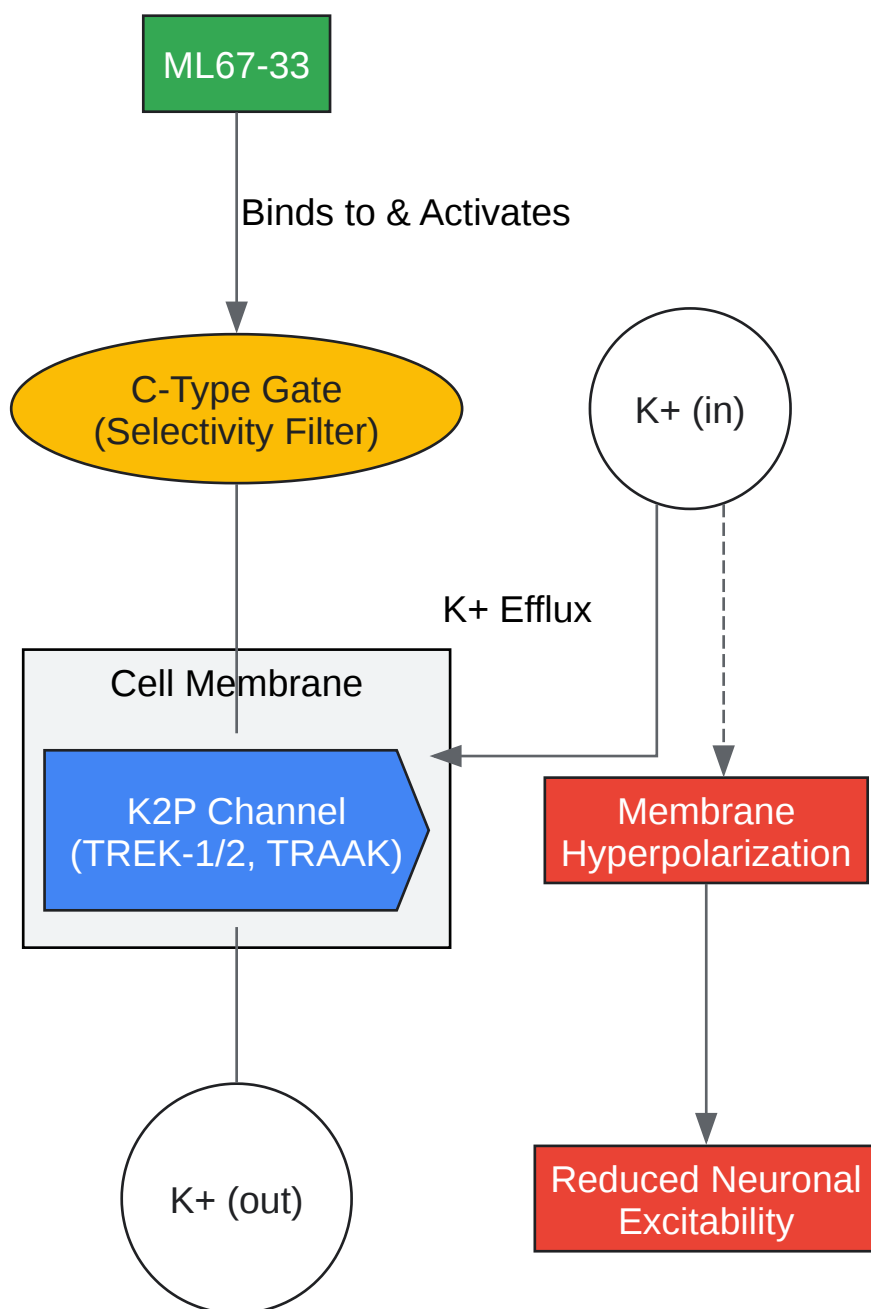
For Researchers, Scientists, and Drug Development Professionals

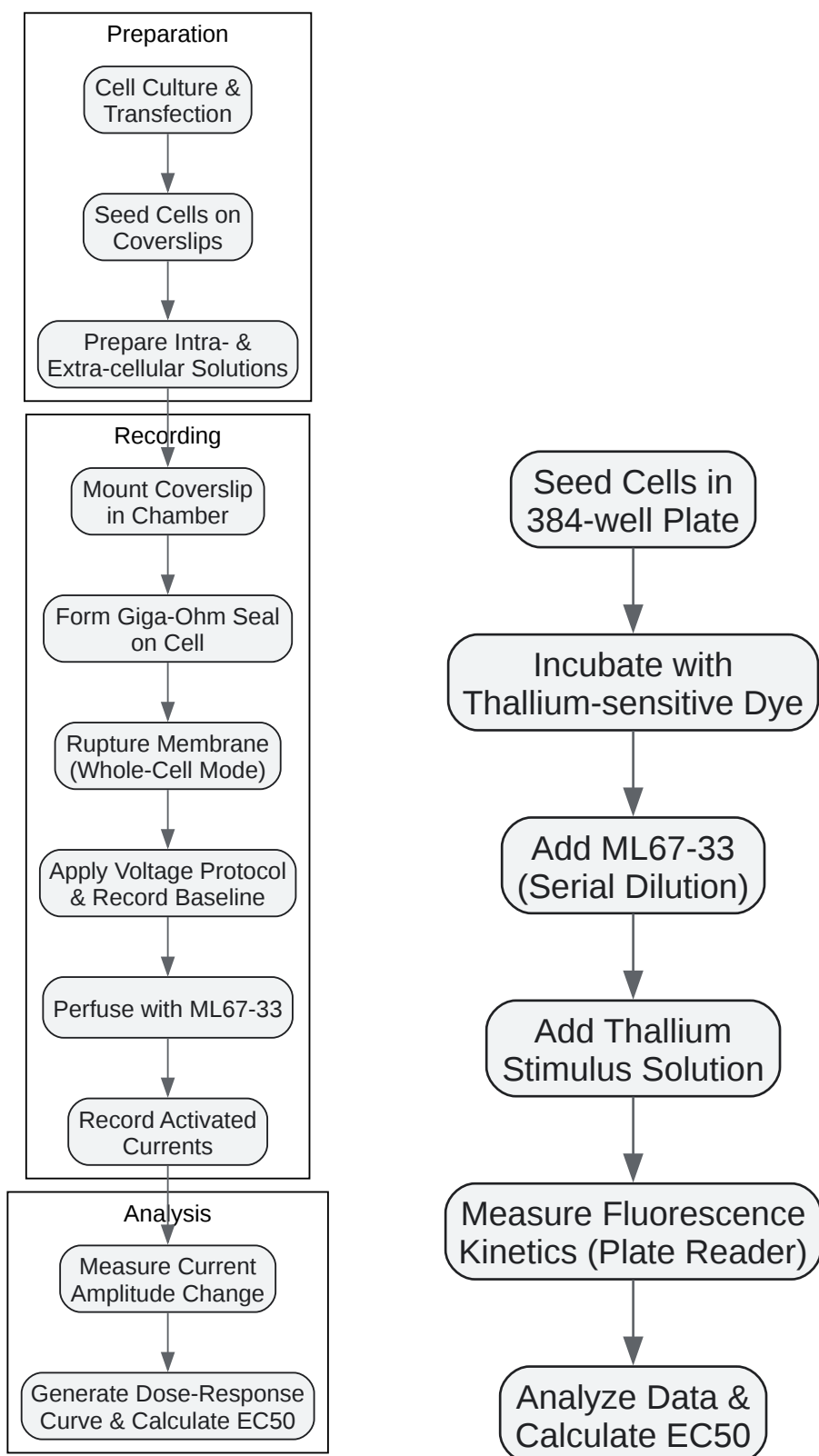
This document provides an in-depth technical overview of **ML67-33**, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. K2P channels are crucial regulators of neuronal excitability and are considered promising therapeutic targets for conditions such as pain and migraine.[1] **ML67-33** serves as a valuable pharmacological tool for investigating the physiological roles of these channels.

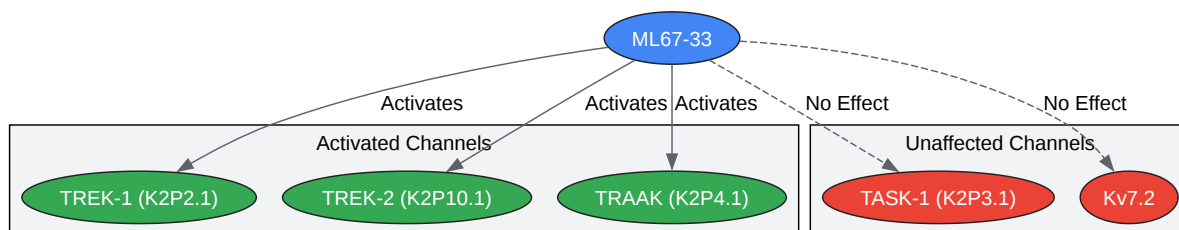
Core Mechanism of Action

ML67-33 is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically targeting the TREK subfamily which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[2][3][4] Its mechanism does not rely on cytosolic proteins or channel trafficking but instead involves direct action on the channel itself.[3]

Biophysical studies have demonstrated that **ML67-33** rapidly and reversibly increases potassium currents by acting on the extracellular selectivity filter-based "C-type gate".[3] This gate is the core gating apparatus where various modulatory inputs converge. By stabilizing the open state of this gate, **ML67-33** facilitates an outward flux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[3][4] This direct action on the C-type gate represents a novel mechanism for K2P channel modulation.[3]







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